Ethyl 5-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate
Description
This compound is a brominated benzofuran derivative featuring a tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at the 7-position and an ethyl ester at the 2-position. The dihydrobenzofuran core (2,3-dihydro) imparts partial saturation, distinguishing it from fully aromatic benzofuran analogs. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon bonds . The bromine substituent at the 5-position enhances electrophilic reactivity and may influence bioactivity .
Properties
IUPAC Name |
ethyl 5-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BBrO5/c1-6-21-15(20)13-8-10-7-11(19)9-12(14(10)22-13)18-23-16(2,3)17(4,5)24-18/h7,9,13H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBVQYORIWLEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(C3)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BBrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22BBrO5
- Molecular Weight : 397.07 g/mol
- CAS Number : 2377587-57-8
The compound functions primarily as a boronate ester, which is integral in various chemical reactions, including the Suzuki-Miyaura cross-coupling. This reaction involves the transmetalation with a palladium complex followed by reductive elimination to yield coupled products. The biological activity is likely mediated through interactions with specific molecular targets involved in cellular processes.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : In vitro studies revealed that related compounds exhibited IC50 values indicating potent inhibitory effects on various cancer cell lines (e.g., MDA-MB-231) while sparing non-cancerous cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | High |
| Compound B | MCF10A | 17.02 | Low |
Mechanisms of Antitumor Activity
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Enhanced levels of caspase activation were observed in treated cancer cells, indicating the induction of apoptotic pathways.
- Inhibition of Metastasis : Studies showed that treatment with these compounds could inhibit lung metastasis in animal models .
- Targeting Specific Proteins : Some studies reported off-target activities against matrix metalloproteinases (MMPs), which are implicated in cancer progression .
Study 1: Anticancer Efficacy
A study focused on a series of benzofuran derivatives found that the compound exhibited a strong selective toxicity towards cancer cells compared to normal cells. The selectivity index was noted to be significantly high, suggesting potential for therapeutic applications .
Study 2: Pharmacokinetics and Toxicity
Research on the pharmacokinetic profiles indicated favorable absorption and minimal toxicity at therapeutic doses. In vivo studies showed promising results with good bioavailability and metabolic stability in animal models .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. However, brominated derivatives often exhibit lower cytotoxicity than non-brominated precursors, as seen in Compound 4/5 .
- Boronate Ester : The tetramethyl dioxaborolan group in the target compound and ’s furan derivative enables Suzuki-Miyaura coupling, critical for synthesizing biaryl structures . This group’s stability contrasts with reactive boronic acids, making it preferred for storage and handling .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : The carboxylic acid derivative in forms intermolecular O–H···O hydrogen bonds, stabilizing its crystal lattice. The target compound’s ester and boronate groups may instead promote hydrophobic interactions or π-stacking .
- Solubility : The ethyl ester group likely enhances lipid solubility compared to ’s carboxylic acid, impacting bioavailability and synthetic handling .
Q & A
Q. How should researchers address discrepancies between experimental and computational bond lengths in the benzofuran ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
